molecular formula C20H19N3O4 B2470042 4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1005302-17-9

4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2470042
CAS RN: 1005302-17-9
M. Wt: 365.389
InChI Key: XBWZBZALDKYSOX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be examined .

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals involved in organic synthesis, aiming to create novel compounds with potential therapeutic applications. For example, Hassan et al. (2014) discussed the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through elemental analysis and spectral data. These compounds were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential medicinal chemistry applications of such molecules (Hassan, Hafez, & Osman, 2014).

Anticancer Evaluation

Compounds related to 4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide have been synthesized and evaluated for their anticancer activity. Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them against a panel of 60 cell lines derived from nine cancer types. This study provides insight into the structure-activity relationships and the potential of these compounds as anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial Activity

Another aspect of research involves evaluating the antimicrobial properties of synthesized compounds. Ahsan et al. (2016) reported on the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, characterized by their spectral data and evaluated for antimicrobial activities. This research suggests that modifications on the phenyl ring, such as OH and NO2 groups, enhance antibacterial activity, while OCH3 groups contribute to antifungal activity (Ahsan, Amir, Bakht, Samy, Hasan, & Nomani, 2016).

Biological Activities and Drug Design

The compound and its derivatives are utilized in the development of new therapeutic agents. For instance, Saleem et al. (2018) conducted a study focusing on the synthesis, characterization, and exploration of biological activities of a triazole derivative, revealing its moderate enzyme inhibition potential, which could be beneficial in designing drugs for Alzheimer's and diabetic diseases (Saleem, Rafiq, Jeong, Cho, Kim, Seo, Choi, Hong, & Lee, 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve examining its interactions with biological molecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely would also be included .

Future Directions

This could involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future research might involve testing its efficacy in clinical trials .

properties

IUPAC Name

4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-16-10-8-14(9-11-16)13-21-20(25)19-17(27-2)12-18(24)23(22-19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWZBZALDKYSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

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